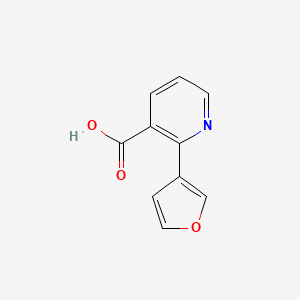

2-(Furan-3-yl)nicotinic acid

CAS No.: 1824387-99-6

Cat. No.: VC2978710

Molecular Formula: C10H7NO3

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824387-99-6 |

|---|---|

| Molecular Formula | C10H7NO3 |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | 2-(furan-3-yl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H7NO3/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) |

| Standard InChI Key | UXHCYBJJLOVNEZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)C2=COC=C2)C(=O)O |

| Canonical SMILES | C1=CC(=C(N=C1)C2=COC=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(Furan-3-yl)nicotinic acid has the molecular formula C₁₀H₇NO₃ and a molecular weight of approximately 189.17 g/mol. Its structure consists of a furan ring (a five-membered aromatic heterocycle containing one oxygen atom) connected at the 3-position to the 2-position of a nicotinic acid moiety (pyridine-3-carboxylic acid).

The structural arrangement can be represented as follows:

-

A pyridine ring with a carboxylic acid group at position 3

-

A furan ring connected to position 2 of the pyridine ring

-

The connection occurs specifically at position 3 of the furan ring

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-(Furan-3-yl)nicotinic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Physical State | Solid |

| Solubility | Soluble in polar organic solvents |

| Structural Features | Furan ring, Pyridine ring, Carboxylic acid group |

| CAS Number | 1824387-99-6 |

The compound contains multiple functional groups, including:

-

A carboxylic acid group that can participate in acid-base reactions and form esters, amides, and other derivatives

-

Aromatic heterocycles (furan and pyridine) that can undergo electrophilic and nucleophilic substitution reactions

-

Nitrogen atom in the pyridine ring that can act as a hydrogen bond acceptor

-

Oxygen atoms in both the furan ring and carboxylic acid group that can participate in hydrogen bonding

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-(Furan-3-yl)nicotinic acid typically involves cross-coupling reactions between appropriate furan and nicotinic acid derivatives. The most common synthetic approach utilizes the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling between organoboron compounds and organohalides.

Suzuki-Miyaura Cross-Coupling Approach

This approach typically involves the reaction of a furan boronic acid with a halogenated nicotinic acid derivative in the presence of a palladium catalyst and a base. The reaction can be represented as follows:

-

Preparation of furan-3-boronic acid from 3-bromofuran via lithiation followed by treatment with a borate ester

-

Coupling of the furan-3-boronic acid with 2-bromonicotinic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃)

-

Purification and isolation of the final product

Industrial Production Methods

For large-scale production, the synthesis of 2-(Furan-3-yl)nicotinic acid may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.

Key considerations for industrial production include:

-

Selection of appropriate catalysts with high turnover numbers

-

Optimization of solvent systems for maximum yield and purity

-

Development of efficient purification protocols

-

Implementation of green chemistry principles to minimize waste and environmental impact

Chemical Reactions and Reactivity

Types of Reactions

2-(Furan-3-yl)nicotinic acid can participate in various chemical reactions, primarily due to the reactivity of its functional groups:

Oxidation Reactions

The furan ring in 2-(Furan-3-yl)nicotinic acid is susceptible to oxidation, which can lead to ring opening or formation of furanones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions

The carboxylic acid group can be reduced to form alcohols, aldehydes, or amines, depending on the reducing agent and reaction conditions. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reactions

Electrophilic substitution can occur on the furan ring, although the regioselectivity may be influenced by the electronic effects of the nicotinic acid moiety. The pyridine ring can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing effects of the nitrogen atom.

Biological Activity and Mechanism of Action

Pain Management

Similar compounds, such as (E)-3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), have demonstrated anti-neuropathic pain activity in animal models. This activity appears to be mediated through potentiation of α7 nicotinic acetylcholine receptors (nAChRs) .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds are evidenced by their ability to attenuate paw edema in inflammatory models. These effects are potentially mediated through modulation of inflammatory pathways regulated by nAChRs .

Structure-Activity Relationships

Studies on similar compounds suggest that the relative positioning of the furan ring and nicotinic acid moiety significantly influences biological activity. For instance:

-

The position of attachment of the furan ring to the nicotinic acid (2-position vs. 3-position) affects receptor binding

-

Substitutions on either the furan or pyridine rings can modulate activity

-

The presence of additional functional groups (e.g., amide linkers) between the furan and nicotinic acid components can enhance certain biological properties

Research Applications

Medicinal Chemistry Applications

2-(Furan-3-yl)nicotinic acid has potential applications in medicinal chemistry as:

Building Block for Drug Discovery

The compound serves as a versatile building block for the synthesis of biologically active molecules. Its heterocyclic structure provides opportunities for further functionalization and optimization of pharmacological properties.

Pharmacophore in Drug Design

The unique structural features of 2-(Furan-3-yl)nicotinic acid make it valuable as a pharmacophore in the design of compounds targeting specific biological receptors, particularly nAChRs .

Materials Science Applications

In materials science, 2-(Furan-3-yl)nicotinic acid and its derivatives can be utilized in:

Polymer Chemistry

The compound can serve as a monomer or modifier in the synthesis of specialized polymers with unique properties, such as enhanced thermal stability or electrical conductivity.

Coordination Chemistry

The presence of multiple coordination sites (nitrogen and oxygen atoms) enables the formation of metal complexes with potential applications in catalysis, sensing, and materials with special optical or magnetic properties.

Synthetic Chemistry Applications

As a synthetic intermediate, 2-(Furan-3-yl)nicotinic acid facilitates the creation of more complex molecular architectures through:

-

Formation of amides, esters, and other carboxylic acid derivatives

-

Elaboration of the furan ring through various transformations

-

Construction of extended heterocyclic systems

Comparison with Similar Compounds

Structural Analogues

Table 2: Comparison of 2-(Furan-3-yl)nicotinic acid with Structural Analogues

| Compound | Structural Difference | Potential Impact on Properties |

|---|---|---|

| 2-(Furan-2-yl)nicotinic acid | Furan connected at 2-position instead of 3-position | Different electronic distribution, potentially altered receptor binding |

| 5-(Furan-2-yl)nicotinic acid | Furan connected to position 5 of nicotinic acid | Significantly different spatial arrangement, likely different biological targets |

| 6-(Furan-3-yl)nicotinic acid | Furan connected to position 6 of nicotinic acid | Altered electronic properties and different spatial orientation |

| 2-(Thiophen-3-yl)nicotinic acid | Thiophene ring instead of furan | Different electronic properties, larger atom (sulfur vs. oxygen), potentially enhanced metabolic stability |

Functional Derivatives

Several functional derivatives of 2-(Furan-3-yl)nicotinic acid have been studied, including:

Ester Derivatives

Conversion of the carboxylic acid to various esters can modulate properties such as:

-

Lipophilicity and membrane permeability

-

Metabolic stability

-

Release of the parent compound through enzymatic hydrolysis

Amide Derivatives

Formation of amides, particularly with bioactive amines, can create compounds with:

-

Enhanced binding to specific receptors

-

Improved pharmacokinetic profiles

Comparative Biological Activity

Research on related compounds suggests that subtle structural modifications can significantly impact biological activity:

-

Changing the position of attachment of the furan ring can alter selectivity for different receptor subtypes

-

Introduction of substituents on the furan ring can modulate potency and efficacy

-

Modification of the carboxylic acid group (e.g., conversion to amides or esters) can influence pharmacokinetic properties and target engagement

Recent Developments and Future Prospects

Recent Research Trends

Recent research involving furan-substituted nicotinic acid derivatives has focused on:

Development of Selective Modulators of nAChRs

Studies have explored the potential of these compounds as positive allosteric modulators (PAMs) of α7 nAChRs, with applications in pain management and neurological disorders .

Exploration of Antimicrobial and Antifungal Activities

Some derivatives have shown promising antimicrobial and antifungal properties, opening avenues for the development of new anti-infective agents .

Future Research Directions

Potential areas for future investigation include:

Structure-Activity Relationship Studies

Systematic exploration of substitution patterns on both the furan and pyridine rings could yield compounds with enhanced potency and selectivity for specific targets.

Development of Hybrid Molecules

Combining 2-(Furan-3-yl)nicotinic acid with other pharmacophores could generate hybrid molecules with multi-target activities or improved pharmacological profiles.

Investigation of Novel Delivery Systems

Development of specialized delivery systems for 2-(Furan-3-yl)nicotinic acid and its derivatives could enhance bioavailability and target-specific delivery.

Challenges and Opportunities

Key challenges in the further development of 2-(Furan-3-yl)nicotinic acid include:

-

Limited data on pharmacokinetic properties and metabolic fate

-

Potential metabolic instability of the furan ring

-

Need for comprehensive toxicological assessment

These challenges present opportunities for interdisciplinary research involving medicinal chemists, pharmacologists, and toxicologists to fully explore the potential of this compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume